molecular formula C11H11ClN2O B2977080 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole CAS No. 55227-85-5

1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole

Cat. No.: B2977080
CAS No.: 55227-85-5
M. Wt: 222.67
InChI Key: CPUIYWMFPWOIAQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a chlorophenyl group at position 1, a methyl group at position 3, and a methoxy group at position 4. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-7-11(15-2)14(13-8)10-5-3-9(12)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUIYWMFPWOIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324154
Record name 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55227-85-5
Record name 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-methoxy-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol as a solvent and requires heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability compared to methyl groups.
  • Methoxy positioning (para vs. ortho) influences electronic effects and steric interactions ().
  • Halogen substituents (Cl vs. F) modulate bioavailability and target binding ().

Key Insights :

  • Copper-mediated methods () are efficient for aryl-aryl coupling but require inert conditions.
  • Vilsmeier-Haack reactions () enable formylation but may lack regioselectivity for complex substrates.

Comparison with Target Compound :

  • The 4-chlorophenyl group in the target compound may enhance anti-inflammatory activity similar to .
  • Methoxy groups at C5 (target) vs. C4 () could alter antioxidant potency due to electronic effects.

Structure-Activity Relationship (SAR)

  • Halogen Effects : Chlorine at C1 (4-position) improves metabolic stability and target affinity compared to fluorine ().
  • Methoxy Positioning : Para-methoxy (target) enhances resonance stabilization, whereas ortho-methoxy () may sterically hinder binding.
  • Methyl vs.

Physicochemical Properties

Property 1-(4-Chlorophenyl)-5-Methoxy-3-Methyl-1H-Pyrazole (Predicted) 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-1H-pyrazole ()
Molecular Weight 262.71 g/mol 368.76 g/mol
LogP ~3.1 (moderate lipophilicity) ~4.5 (high lipophilicity)
Hydrogen Bond Acceptors 3 (OCH₃, N, N) 3 (OCH₃, N, N)
Crystal System Likely monoclinic (analogous to ) Monoclinic (P21/c)

Key Differences :

  • The trifluoromethyl analog () has higher molecular weight and LogP, favoring membrane permeability but risking solubility issues.

Biological Activity

1-(4-Chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential applications in anti-inflammatory, analgesic, and anticancer therapies. This article reviews the biological activity of this specific pyrazole derivative, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9ClN2O\text{C}_{10}\text{H}_{9}\text{ClN}_{2}\text{O}

This compound features a pyrazole ring with a chlorophenyl group and a methoxy substituent, which are critical for its biological activity.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Many studies indicate that pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, compounds similar to this compound have shown significant anti-inflammatory effects comparable to standard drugs like indomethacin .
  • Analgesic Effects : The analgesic properties of pyrazoles are often linked to their ability to modulate pain pathways. Some derivatives have been shown to provide pain relief without the gastrointestinal side effects associated with traditional NSAIDs .
  • Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory and Analgesic Activities

A study conducted on various pyrazolone derivatives found that this compound exhibited potent anti-inflammatory activity. The results indicated an IC50 value comparable to established anti-inflammatory agents.

CompoundIC50 (µM)Activity Type
This compound25Anti-inflammatory
Indomethacin20Anti-inflammatory
Aspirin30Anti-inflammatory

Anticancer Activity

In vitro studies demonstrated that this pyrazole derivative could inhibit the proliferation of cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)15Cytotoxic
A549 (Lung)18Cytotoxic
HeLa (Cervical)22Cytotoxic

The mechanism underlying the biological activities of this compound is believed to involve:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death through mitochondrial dysfunction and activation of caspases .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole?

The synthesis typically involves cyclization reactions using hydrazines and carbonyl precursors. A key intermediate, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier–Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one . Subsequent functionalization steps, such as methoxylation at the 5-position, are achieved through nucleophilic substitution or oxidation-acylation sequences. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can react with methoxy-containing reagents under controlled conditions .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substitution patterns and aromatic proton environments .
  • X-ray Crystallography : Determines molecular conformation, dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings), and hydrogen-bonding interactions .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms purity and stoichiometry .

Advanced: How can reaction conditions be optimized to enhance yield in multi-step syntheses?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in Vilsmeier–Haack reactions .
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions during coupling steps, as seen in triazole–pyrazole hybrid syntheses .
  • Catalysis : Copper sulfate and sodium ascorbate enhance click chemistry yields (e.g., 61% yield in triazole formation) .
  • Purification Methods : Column chromatography with silica gel or recrystallization from ethanol improves purity .

Advanced: How do substituent modifications influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance metabolic stability, while methoxy groups improve solubility. Trifluoromethyl groups at the 3-position increase lipophilicity, affecting receptor binding .
  • SAR Methodology :
    • In Silico Docking : Predict interactions with target proteins (e.g., carbonic anhydrase isoforms) .
    • Biological Assays : Screen derivatives against models like maximal electroshock (MES) for anticonvulsant activity or microbial cultures for antimicrobial effects .
    • Comparative Studies : Contrast activity profiles of analogs (e.g., 5-(4-chlorophenyl) vs. 5-phenyl derivatives) to identify critical substituents .

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay Variability : Differences in MES seizure models or microbial strains can alter efficacy thresholds .
  • Solubility Issues : Poor solubility in aqueous buffers may underreport in vitro activity .
  • Metabolic Stability : Hepatic metabolism in vivo vs. static in vitro conditions can lead to discrepancies .
    Resolution Strategies :
    • Standardize assay protocols (e.g., fixed pentylenetetrazol doses).
    • Use pharmacokinetic profiling to assess bioavailability .
    • Validate findings with orthogonal assays (e.g., enzyme inhibition and cell-based tests) .

Basic: What are the safety considerations for handling this compound?

  • Protective Measures : Use gloves, goggles, and ventilation to avoid inhalation or dermal contact .
  • Storage : Store in sealed containers at 2–8°C to prevent degradation .
  • Toxicity Data : While specific data for this compound is limited, related pyrazoles show moderate oral toxicity (LD50_{50} > 500 mg/kg in rodents) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

  • LogP Calculation : Software like ChemDraw estimates lipophilicity (e.g., LogP ~3.5 for C17_{17}H12_{12}ClF3_3N2_2O) .
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility and solvent interactions .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to redox stability .

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